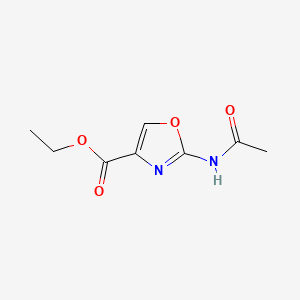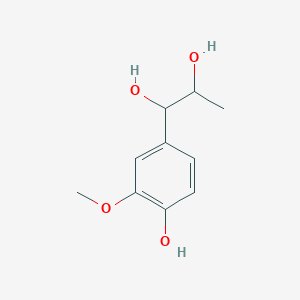
1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL is an organic compound with the molecular formula C10H14O4 It is a type of phenolic diol, characterized by the presence of both a methoxy group and a diol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL can be achieved through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage. For instance, the isomeric 3-(hydroxyphenyl)propane-1,2-diols can be synthesized from allylic precursors by epoxidation and subsequent cleavage . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain 1-(2-methoxyphenyl)propane-1,3-diol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
- 1-(2-Methoxyphenyl)propane-1,3-diol
- 2-(4-Methoxyphenyl)propane-1,3-diol
Uniqueness
1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL is unique due to its specific structural features, such as the presence of both a methoxy group and a diol group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3 |
Clé InChI |
PZKYCBMLUGVAGH-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)O)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


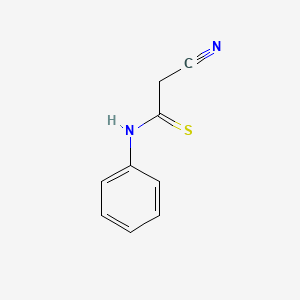
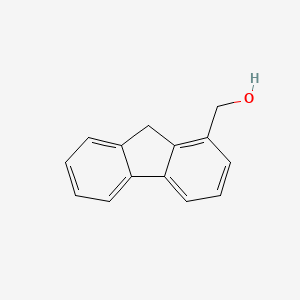
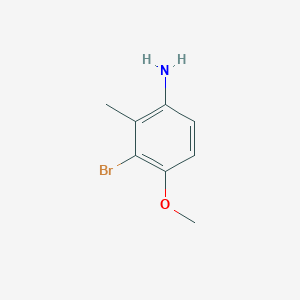
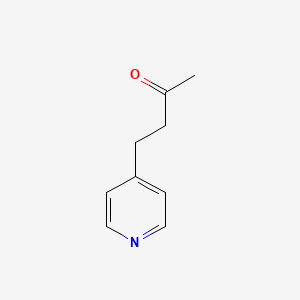
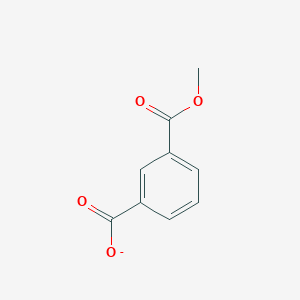
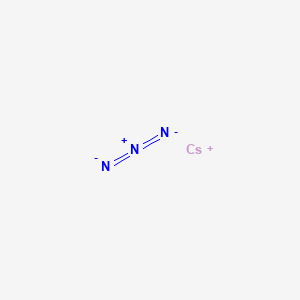
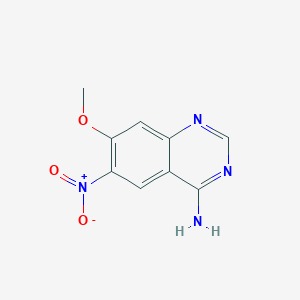
![tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate](/img/structure/B8803223.png)
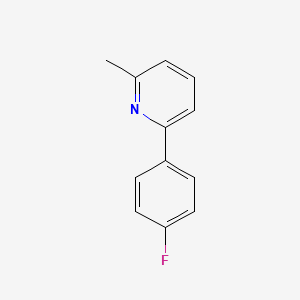
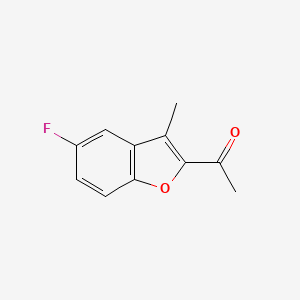
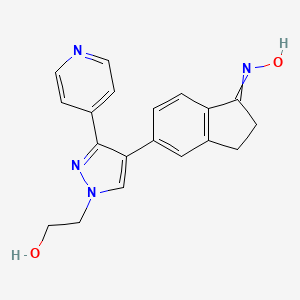
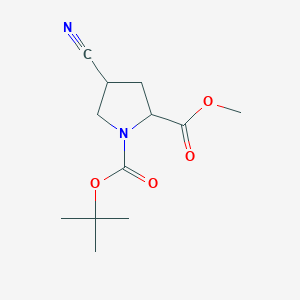
![Benzyl ((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)methyl)carbamate](/img/structure/B8803258.png)
